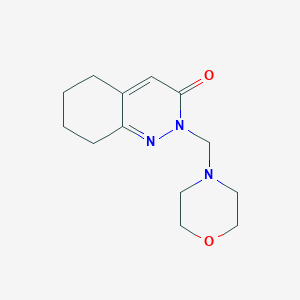

2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Description

2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a bicyclic heterocyclic compound featuring a cinnolin core (two adjacent nitrogen atoms in a six-membered aromatic ring) partially saturated to a tetrahydrocinnolin system. The morpholin-4-ylmethyl substituent at the 2-position introduces a tertiary amine moiety, which may enhance solubility and bioactivity.

Properties

Molecular Formula |

C13H19N3O2 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3-one |

InChI |

InChI=1S/C13H19N3O2/c17-13-9-11-3-1-2-4-12(11)14-16(13)10-15-5-7-18-8-6-15/h9H,1-8,10H2 |

InChI Key |

UKQQKKIITXLMDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CN3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the reaction of a suitable cinnolinone precursor with morpholine under specific conditions. One common method involves the condensation of 5,6,7,8-tetrahydrocinnolin-3(2H)-one with morpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cinnolinone core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Tetrahydrocinnolin-3-one Derivatives

The tetrahydrocinnolin-3-one scaffold is a common motif in bioactive molecules. Key analogs include:

Key Observations :

- Substituent Effects : The trifluoromethylphenyl group in GISZAK enhances lipophilicity and electron-withdrawing properties, likely contributing to herbicidal activity. In contrast, the morpholin-4-ylmethyl group in the target compound may improve water solubility and interaction with biological targets (e.g., enzymes or receptors) .

- Synthetic Pathways : GISZAK is synthesized via condensation reactions typical for pyridazine derivatives, suggesting analogous routes for the target compound .

Morpholine-Containing Heterocycles

Morpholine derivatives are prevalent in drug design due to their metabolic stability and hydrogen-bonding capacity. Examples include:

Comparison with Target Compound :

- The target compound’s morpholinylmethyl group is directly attached to the tetrahydrocinnolin core, distinguishing it from morpholin-2-ones or linear morpholine derivatives. This structural variation likely alters pharmacokinetic properties and target selectivity .

Biological Activity

2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

- Common Name : 2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

- CAS Number : 1374537-63-9

- Molecular Formula : CHNO

- Molecular Weight : 249.31 g/mol

Synthesis

The synthesis of 2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multi-step organic reactions that can include cyclization and functionalization processes. The details of these synthetic pathways are crucial for understanding the compound's availability and potential modifications for enhanced activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar tetrahydrocinnoline derivatives. For instance:

- In Vitro Studies : Compounds structurally related to tetrahydrocinnolines have shown significant antiproliferative effects against various cancer cell lines. In particular, derivatives have demonstrated IC values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

The proposed mechanism of action for 2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves:

- Tubulin Inhibition : Similar compounds have been reported to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

- Selective Targeting : The morpholine group may enhance selectivity towards cancer cells while minimizing effects on non-tumorigenic cells .

Case Studies

- Antiproliferative Effects : A study evaluated a series of tetrahydrocinnoline derivatives for their cytotoxic effects on cancer cells. One derivative exhibited an IC value of 52 nM in MCF-7 cells and 74 nM in MDA-MB-231 cells, indicating a strong potential for development as an anticancer agent .

- Molecular Docking Studies : Computational studies have shown favorable binding conformations for related compounds at the colchicine binding site of tubulin. This suggests that modifications to the tetrahydrocinnoline structure could enhance binding affinity and biological activity .

Comparative Analysis

| Compound Name | Structure | Biological Activity | IC (nM) |

|---|---|---|---|

| 2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one | Structure | Antiproliferative | TBD |

| Related Compound A | Structure | Antiproliferative | 52 (MCF-7) |

| Related Compound B | Structure | Tubulin Inhibitor | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.